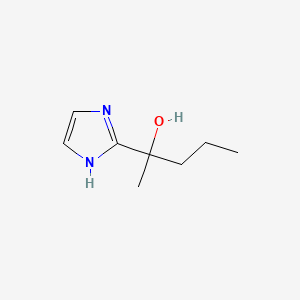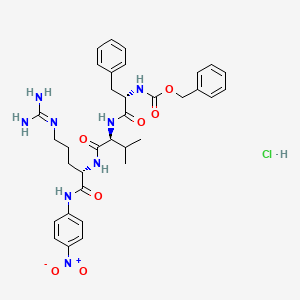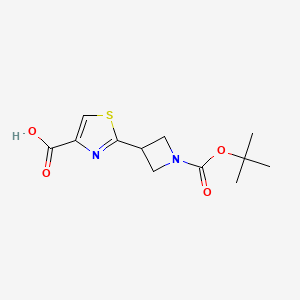
2-(1-(Tert-butoxycarbonyl)azetidin-3-yl)thiazole-4-carboxylic acid
説明
2-(1-(Tert-butoxycarbonyl)azetidin-3-yl)thiazole-4-carboxylic acid is a chemical compound with the CAS Number: 2089876-66-2 . It has a molecular weight of 284.34 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is1S/C12H16N2O4S/c1-12(2,3)18-11(17)14-4-7(5-14)9-13-8(6-19-9)10(15)16/h6-7H,4-5H2,1-3H3,(H,15,16) . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
This compound is a solid . The compound’s molecular weight is 284.34 .科学的研究の応用
-
- Application Summary : This compound has been used as a building block in organic synthesis.
- Results or Outcomes : The outcomes would also depend on the specific reactions being performed. In general, using this compound as a building block can help chemists construct more complex molecules.
-
- Application Summary : The compound has potential applications in medicinal chemistry.
- Methods of Application : Again, the specific methods would depend on the particular study or experiment being conducted. The compound could potentially be used in the synthesis of new drugs or therapeutic agents.
- Results or Outcomes : The outcomes would depend on the specific applications in medicinal chemistry. It could potentially lead to the development of new treatments for various diseases.
-
- Application Summary : The compound has potential applications in material science.
- Methods of Application : The specific methods would depend on the particular study or experiment being conducted. The compound could potentially be used in the synthesis of new materials.
- Results or Outcomes : The outcomes would depend on the specific applications in material science. It could potentially lead to the development of new materials with unique properties.
-
- Application Summary : This compound can be used as a starting material in the synthesis of other complex molecules .
- Methods of Application : The specific methods would depend on the particular reactions being performed. Typically, this compound would be reacted with other reagents under controlled conditions to form the desired product .
- Results or Outcomes : The outcomes would depend on the specific reactions being performed. In general, using this compound as a starting material can help chemists construct more complex molecules .
-
- Application Summary : This compound could potentially be used in the discovery of new drugs .
- Methods of Application : The compound could be used in high-throughput screening assays to identify potential drug candidates .
- Results or Outcomes : The outcomes would depend on the specific assays being performed. It could potentially lead to the identification of new drug candidates .
-
- Application Summary : This compound could potentially be used in biochemical research .
- Methods of Application : The compound could be used in various biochemical assays to study its interactions with biological systems .
- Results or Outcomes : The outcomes would depend on the specific assays being performed. It could potentially provide insights into the biological activities of this compound .
-
- Application Summary : This compound can be used as a starting material in the synthesis of other complex molecules .
- Methods of Application : The specific methods would depend on the particular reactions being performed. Typically, this compound would be reacted with other reagents under controlled conditions to form the desired product .
- Results or Outcomes : The outcomes would depend on the specific reactions being performed. In general, using this compound as a starting material can help chemists construct more complex molecules .
-
- Application Summary : This compound could potentially be used in the discovery of new drugs .
- Methods of Application : The compound could be used in high-throughput screening assays to identify potential drug candidates .
- Results or Outcomes : The outcomes would depend on the specific assays being performed. It could potentially lead to the identification of new drug candidates .
-
- Application Summary : This compound could potentially be used in biochemical research .
- Methods of Application : The compound could be used in various biochemical assays to study its interactions with biological systems .
- Results or Outcomes : The outcomes would depend on the specific assays being performed. It could potentially provide insights into the biological activities of this compound .
Safety And Hazards
特性
IUPAC Name |
2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4S/c1-12(2,3)18-11(17)14-4-7(5-14)9-13-8(6-19-9)10(15)16/h6-7H,4-5H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPFOLMLKTMGCDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2=NC(=CS2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(Tert-butoxycarbonyl)azetidin-3-yl)thiazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



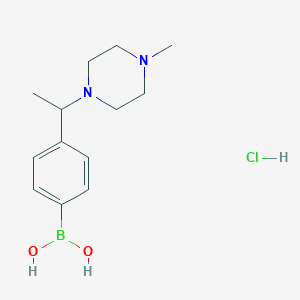

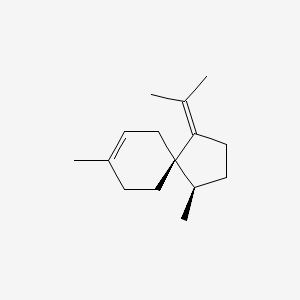


![8-(4-Bromo-2-fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1446143.png)


